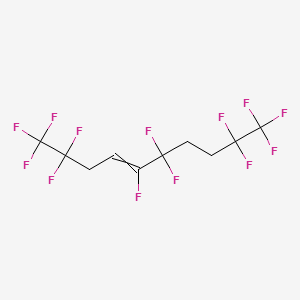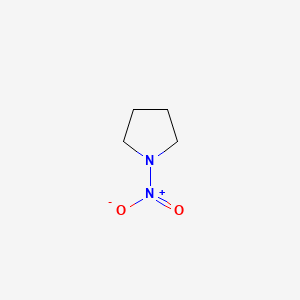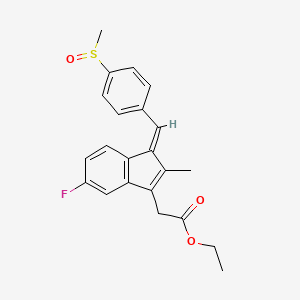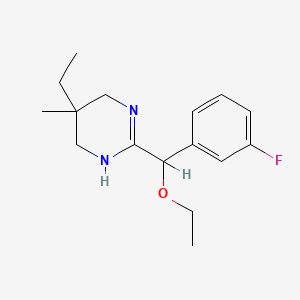
Agn-PC-0jstov
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0jstov is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0jstov involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its specific reaction conditions:
Template Method: Requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: Involves the use of an electrochemical cell to deposit the compound.
Wet Chemical Method: Utilizes chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: Involves the reduction of metal precursors in a polyol medium.
Industrial Production Methods
Industrial production of this compound typically employs the wet chemical method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound under controlled conditions, ensuring consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0jstov undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or hydrogen gas.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Scientific Research Applications
Agn-PC-0jstov has a wide range of scientific research applications :
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Employed in biological assays and imaging techniques for its unique optical properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and antimicrobial activity.
Industry: Utilized in the production of electronic devices, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of Agn-PC-0jstov involves its interaction with molecular targets and pathways . The compound exerts its effects through:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulates various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Agn-PC-0jstov is unique compared to other similar compounds due to its specific properties and applications . Some similar compounds include:
Silver Nanoparticles (AgNPs): Known for their antimicrobial properties and used in various medical and industrial applications.
Didecyl Dimethyl Ammonium Chloride: Used as a disinfectant and antiseptic.
Magnesium Sulfate: Employed in medical treatments and as a drying agent in chemical reactions.
This compound stands out due to its versatility and potential for use in a wide range of scientific and industrial applications.
Properties
CAS No. |
40723-77-1 |
|---|---|
Molecular Formula |
C10H7F13 |
Molecular Weight |
374.14 g/mol |
IUPAC Name |
1,1,1,2,2,5,6,6,9,9,10,10,10-tridecafluorodec-4-ene |
InChI |
InChI=1S/C10H7F13/c11-5(1-2-7(14,15)9(18,19)20)6(12,13)3-4-8(16,17)10(21,22)23/h1H,2-4H2 |
InChI Key |
KSLRYYWXEBMBOP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)C(C(=CCC(C(F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)

![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)

![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)



![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)


